molecular formula C28H29NO3S2 B12772942 Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, cis-(+-)- CAS No. 146674-56-8

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, cis-(+-)-

Cat. No.: B12772942
CAS No.: 146674-56-8
M. Wt: 491.7 g/mol
InChI Key: ZWDCFLGAHKBNKN-RSXGOPAZSA-N
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Description

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, cis-(±)- is a complex organic compound with a unique structure that combines elements of thiopyran and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, cis-(±)- typically involves multi-step organic reactions. The process begins with the formation of the thiopyrano ring, followed by the introduction of the pyrrole ring. The final steps involve the addition of the diphenyl and methoxyphenylacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, cis-(±)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, cis-(±)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, cis-(±)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide: This compound has a similar structure but includes an additional oxygen atom.

    Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1,1-dioxide: This variant includes two additional oxygen atoms.

Uniqueness

Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, cis-(±)- is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

146674-56-8

Molecular Formula

C28H29NO3S2

Molecular Weight

491.7 g/mol

IUPAC Name

1-[(4aR,7aR)-4,4-bis(phenylsulfanyl)-2,3,4a,5,7,7a-hexahydropyrano[2,3-c]pyrrol-6-yl]-2-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C28H29NO3S2/c1-31-25-15-9-8-10-21(25)18-27(30)29-19-24-26(20-29)32-17-16-28(24,33-22-11-4-2-5-12-22)34-23-13-6-3-7-14-23/h2-15,24,26H,16-20H2,1H3/t24-,26+/m1/s1

InChI Key

ZWDCFLGAHKBNKN-RSXGOPAZSA-N

Isomeric SMILES

COC1=CC=CC=C1CC(=O)N2C[C@@H]3[C@H](C2)OCCC3(SC4=CC=CC=C4)SC5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CC3C(C2)OCCC3(SC4=CC=CC=C4)SC5=CC=CC=C5

Origin of Product

United States

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